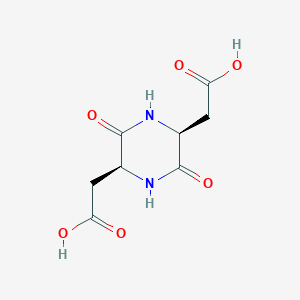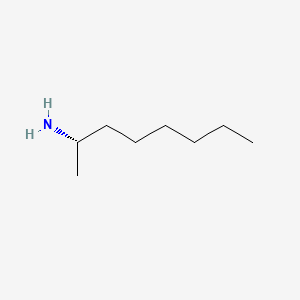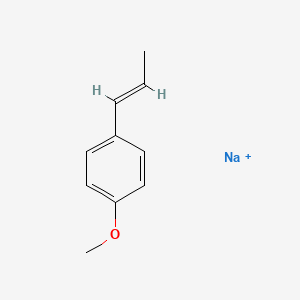
(2S,3S)-Dibenzyl 2,3-dihydroxysuccinate
Descripción general
Descripción
(2S,3S)-Dibenzyl 2,3-dihydroxysuccinate, also known as (2S,3S)-dibenzyl-2,3-dihydroxybutanedioate, is an organic compound that belongs to the family of dibenzyl esters. It is a white crystalline solid with a molecular formula of C16H14O6 and a molecular weight of 302.27 g/mol. It is soluble in water, ethanol, and methanol but insoluble in ether and chloroform. This compound has been used in a variety of scientific research applications, including biochemistry, physiology, and lab experiments.
Aplicaciones Científicas De Investigación
Synthesis of HIV Protease Inhibitors
(2S,3S)-Dibenzyl 2,3-dihydroxysuccinate has been utilized in the preparation of aminoalkyl chlorohydrin hydrochlorides, which are key building blocks for hydroxyethylamine-based HIV protease inhibitors. This process involves enantiomerically pure N,N-dibenzyl-alpha-amino aldehydes reacting with (chloromethyl)lithium to yield erythro aminoalkyl epoxides. These compounds are essential in the preparation of inhibitors and demonstrate high isomeric purity and yield (Beaulieu & Wernic, 1996).
Stereoselective Synthesis of β-Hydroxyleucine
The compound is also involved in the synthesis of (2S, 3S)-β-hydroxyleucine, a process marked by diastereoselective nucleophilic addition. This strategy is applicable for synthesizing other related beta-hydroxy amino acids, demonstrating the compound's versatility in amino acid synthesis (Laïb, Chastanet, & Zhu, 1997).
Diastereospecific Bis-Alkoxycarbonylation
A significant application is observed in the diastereospecific bis-alkoxycarbonylation reaction involving this compound, leading to dibenzyl-(1S*,2S*)-2,3-dihydro-1H-indene-1,2-dicarboxylate. This synthesis starts from easily available raw materials and is pivotal in the creation of compounds with specific stereochemistry (Olivieri, Tarroni, & Carfagna, 2023).
Análisis Bioquímico
Biochemical Properties
(2S,3S)-Dibenzyl 2,3-dihydroxysuccinate plays a crucial role in biochemical reactions, particularly those involving redox processes and enzyme catalysis. It interacts with several enzymes, including fumarase and tartrate dehydrogenase. Fumarase catalyzes the reversible hydration of fumarate to malate, and it has been observed that this compound can act as a substrate for this enzyme, leading to the production of oxaloacetate . Tartrate dehydrogenase, on the other hand, catalyzes the oxidation of tartrate to oxaloglycolate, and this compound is known to interact with this enzyme as well . These interactions highlight the compound’s role in metabolic pathways and its potential impact on cellular metabolism.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the activity of fumarase and tartrate dehydrogenase, leading to changes in the levels of metabolites such as oxaloacetate and malate . These changes can impact cellular energy production and redox balance. Additionally, the compound’s interaction with these enzymes can influence gene expression by modulating the availability of key metabolites involved in signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with enzymes such as fumarase and tartrate dehydrogenase. The compound binds to the active sites of these enzymes, facilitating the catalysis of reactions involving tartrate and its derivatives . This binding can lead to enzyme activation or inhibition, depending on the specific context and the presence of other cofactors. Additionally, this compound can influence gene expression by altering the levels of metabolites that serve as signaling molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in enzyme activity and metabolite levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance enzyme activity and improve metabolic efficiency . At high doses, it can cause toxic effects, including enzyme inhibition and disruption of cellular metabolism . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the tricarboxylic acid (TCA) cycle and the tartrate degradation pathway . It interacts with enzymes such as fumarase and tartrate dehydrogenase, influencing the flux of metabolites through these pathways . The compound’s impact on metabolic flux can lead to changes in the levels of key metabolites, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The fumarate/succinate antiporter DcuB, for example, plays a role in the transport of the compound under anaerobic conditions . These interactions can influence the localization and accumulation of this compound within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound has been observed to localize in the mitochondria, where it interacts with enzymes involved in the TCA cycle . This localization is crucial for its role in cellular metabolism and energy production.
Propiedades
IUPAC Name |
dibenzyl (2S,3S)-2,3-dihydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c19-15(17(21)23-11-13-7-3-1-4-8-13)16(20)18(22)24-12-14-9-5-2-6-10-14/h1-10,15-16,19-20H,11-12H2/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKIPSGLXMCAOF-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(C(C(=O)OCC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H]([C@@H](C(=O)OCC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426597 | |
| Record name | (2S,3S)-Dibenzyl 2,3-dihydroxysuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4136-22-5 | |
| Record name | 1,4-Bis(phenylmethyl) (2S,3S)-2,3-dihydroxybutanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4136-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,3S)-Dibenzyl 2,3-dihydroxysuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(1S)-2-[(1S,2R,4S,4aR,8R,8aR)-4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethyl-8-[(E)-2-methylbut-2-enoyl]oxyspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (2S)-2-methylbutanoate](/img/structure/B1588235.png)







